molecular formula C18H24N2O3 B13424948 (alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol

(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol

Cat. No.: B13424948
M. Wt: 316.4 g/mol
InChI Key: AMISPUNGCBUARA-XIKOKIGWSA-N
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Description

(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol is a complex organic compound with a unique structure that includes both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core benzene ring structure, followed by the introduction of the amino and hydroxy groups through specific reactions. Common reagents used in these reactions include reducing agents, oxidizing agents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-p-Methoxy-α-methylbenzylamine
  • (1R)-1-(4-Methoxyphenyl)ethanamine
  • ®-1-methyl-p-methoxy-benzylamine

Uniqueness

(alphaR)-3-Amino-4-hydroxy-alpha-[[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]methyl]benzenemethanol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

2-amino-4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenol

InChI

InChI=1S/C18H24N2O3/c1-12(9-13-3-6-15(23-2)7-4-13)20-11-18(22)14-5-8-17(21)16(19)10-14/h3-8,10,12,18,20-22H,9,11,19H2,1-2H3/t12-,18+/m1/s1

InChI Key

AMISPUNGCBUARA-XIKOKIGWSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)N)O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)N)O

Origin of Product

United States

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